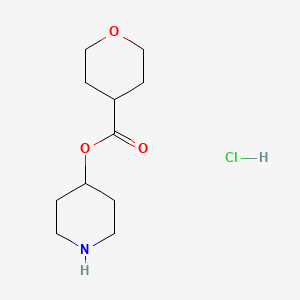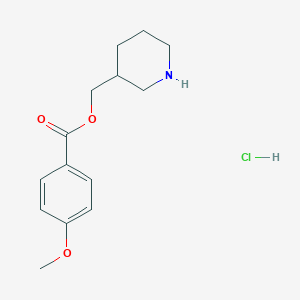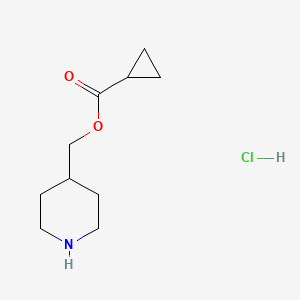
5-fluoro-4-iodo-1H-indole
Overview
Description
5-Fluoro-4-iodo-1H-indole is a halogenated indole derivative characterized by the presence of fluorine and iodine atoms on its indole ring structure. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance
Mechanism of Action
Target of Action
The primary target of the compound 5-fluoro-4-iodo-1H-indole is the Glutamate-gated chloride channel (GluCl), a prominent target for drug selection and design in parasitology . The interaction with this target is believed to induce parasite death .
Mode of Action
This compound interacts proficiently with the Gln219 amino acid of the pentameric GluCl, as shown in docking analysis . This interaction is believed to activate the ion channel, leading to the death of the parasite .
Biochemical Pathways
The activation of glucl suggests that it may interfere with the normal functioning of the nervous system in parasites, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural activity in parasites through the activation of GluCl . This leads to the death of the parasites .
Biochemical Analysis
Biochemical Properties
5-Fluoro-4-iodo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are prominent targets for drug selection and design in parasitology . The interaction with GluCl can lead to the activation of ion channels, which is a hallmark of anthelmintic and antiparasitic drugs .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated indole derivatives, including this compound, have been shown to inhibit biofilm formation by multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . This inhibition is crucial for preventing bacterial infections and enhancing the efficacy of antimicrobial treatments.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with GluCl channels leads to the activation of ion channels, resulting in the disruption of cellular homeostasis and eventual cell death . Additionally, this compound’s ability to form giant vacuoles in nematodes suggests a unique mechanism of inducing methuosis, a non-apoptotic form of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that halogenated indole derivatives, including this compound, exhibit nematicidal and insecticidal activities over extended periods . These long-term effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting biofilm formation and inducing cell death in parasites . At higher doses, this compound may cause toxic or adverse effects, including the formation of giant vacuoles and disruption of cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with GluCl channels and its ability to induce methuosis suggest that it may affect metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can influence its distribution and efficacy . Studies have shown that halogenated indole derivatives, including this compound, can be transported across cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method is the direct halogenation of indole using iodine and fluorine sources under controlled conditions. Another approach involves the sequential halogenation of indole, first with iodine and then with a fluorinating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodo-1H-indole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the halogenated indole to simpler derivatives.
Substitution: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-4-iodo-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Fluoro-4-iodo-1H-indole is compared with other similar compounds, such as 4-fluoro-5-iodo-1H-indole and 5-bromo-6-fluoro-7-iodo-1H-indole. These compounds share structural similarities but differ in their halogenation patterns, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-fluoro-4-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVWMIMJWJJLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
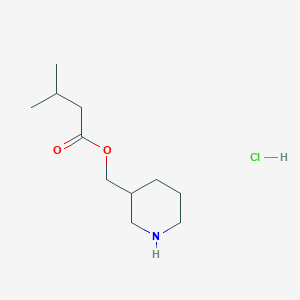

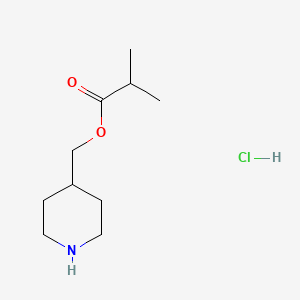

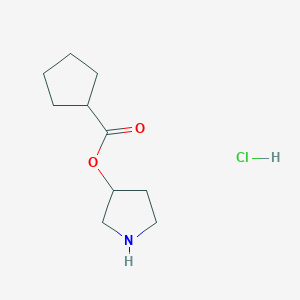
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![3-[(2-Phenoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397348.png)
![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)
